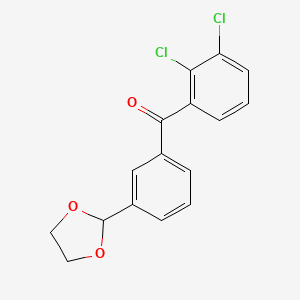

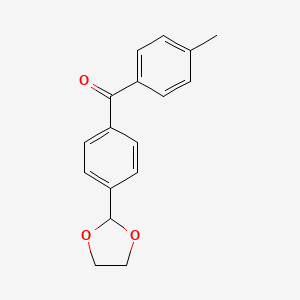

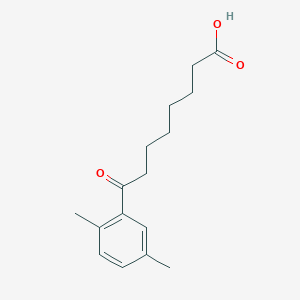

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid” would depend on its specific molecular structure. Related compounds like 4-chloro-2-methylphenol have properties such as a melting point of 43-46 °C and a boiling point of 220-225 °C .

Applications De Recherche Scientifique

Impurity Analysis in Pharmaceutical Intermediates

- Application : A critical aspect of this compound involves its role in the pharmaceutical industry, particularly in the synthesis of pharmaceutical intermediates. The impurity profile of these intermediates is vital for the quality of the final products. A specific method, using gas chromatography with flame ionization detection (GC-FID), has been developed for analyzing low-level impurities of 5-Chlorovaleroyl chloride (5-CVC), which is related to 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid. This method is significant for ensuring the purity and safety of pharmaceutical products (Tang, Kim, Miller, & Lloyd, 2010).

Metabolite Signaling in Brown and Beige Adipose Tissue

- Application : In the field of metabolic research, specifically regarding brown and beige adipose tissues, 3-methyl-2-oxovaleric acid, a molecule structurally similar to this compound, has been identified as a significant metabolite. These tissues secrete small molecule metabokines like 3-methyl-2-oxovaleric acid, influencing systemic energy expenditure and adipose tissue metabolism (Whitehead et al., 2021).

Synthesis of Key Intermediates in Pesticide Production

- Application : The compound serves as a key intermediate in the synthesis of pesticides, such as Indoxacarb. An improved synthesis method for 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a structurally related compound, highlights the importance of such chemicals in developing effective agricultural products (Jing, 2012).

Applications in Environmental Biodegradation

- Application : In environmental studies, similar compounds play a role in the biodegradation of pollutants. For example, metabolites like 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, which share a similar structural framework, are involved in the degradation pathways of complex organic compounds like biphenyl by bacteria like Pseudomonas putida (Catelani, Colombi, Sorlini, & Treccani, 1973).

Role in Chlorophyll Biosynthesis

- Application : In the study of chlorophyll biosynthesis in green algae, compounds like 4,5-dioxovaleric acid, which bear structural resemblance to this compound, have been investigated. Although previously thought to be an intermediate in this process, recent research suggests that its role needs reconsideration, emphasizing the complexity of biological pathways (Meisch, Reinle, & Wolf, 1985).

Mécanisme D'action

Target of Action

The compound, 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid, is a derivative of phenoxy herbicides . These herbicides primarily target plant growth hormones, specifically auxins . Auxins play a crucial role in plant growth and development, controlling processes such as cell division, elongation, and differentiation .

Mode of Action

Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When applied to plants, they induce rapid, uncontrolled growth, often leading to the plant’s death . This mode of action is selective, primarily affecting broad-leaf plants while leaving monocotyledonous crops relatively unaffected .

Biochemical Pathways

The compound interferes with the normal auxin signaling pathway in plants . By mimicking IAA, it disrupts the balance of growth hormones, leading to uncontrolled cell division and growth . The downstream effects include abnormal tissue development, impaired nutrient uptake, and eventually plant death .

Pharmacokinetics

Like other phenoxy herbicides, it is likely to be absorbed by plant tissues and transported throughout the plant via the vascular system . Its bioavailability would depend on factors such as the method of application, environmental conditions, and the specific characteristics of the plant species.

Result of Action

The primary result of the compound’s action is the death of the targeted plants . By disrupting normal growth processes, it causes plants to essentially "grow to death" . This makes it an effective tool for controlling unwanted vegetation in agricultural settings .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, soil type, and rainfall can affect its absorption, distribution, and overall effectiveness . Additionally, the presence of other chemicals in the environment can potentially interact with the compound, altering its stability or activity .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition and subsequent accumulation of acetylcholine.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In vitro studies have shown that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At high doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

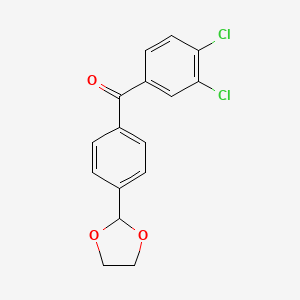

5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)11-4-3-10(14)7-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBZNFHRIXMHLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.